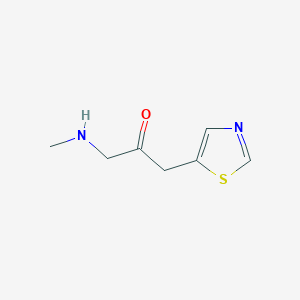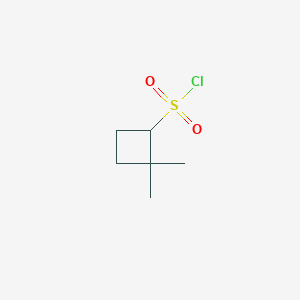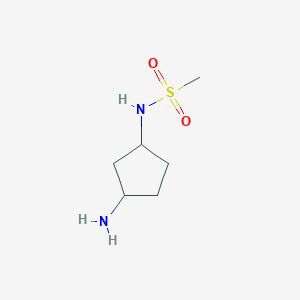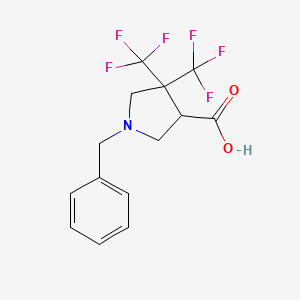
1-Benzyl-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring substituted with benzyl and trifluoromethyl groups
Preparation Methods
The synthesis of 1-Benzyl-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Benzyl Substitution: The benzyl group is introduced through nucleophilic substitution reactions, often using benzyl halides.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
1-Benzyl-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and trifluoromethyl groups, leading to the formation of substituted derivatives.
Hydrolysis: The carboxylic acid group can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylate salts.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize reaction outcomes.
Scientific Research Applications
1-Benzyl-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding, which can lead to the development of new therapeutic agents.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The benzyl group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the binding.
Comparison with Similar Compounds
1-Benzyl-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid can be compared with other pyrrolidine derivatives, such as:
1-Benzyl-4-trifluoromethyl-pyrrolidine-3-carboxylic acid: Similar in structure but with fewer trifluoromethyl groups, leading to different chemical and biological properties.
Pyrrolidine-2-carboxylic acid: Lacks the benzyl and trifluoromethyl groups, resulting in significantly different reactivity and applications.
Proline: A naturally occurring pyrrolidine derivative with distinct biological roles and applications in peptide synthesis.
The unique combination of benzyl and trifluoromethyl groups in this compound imparts specific properties that differentiate it from these similar compounds, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H13F6NO2 |
|---|---|
Molecular Weight |
341.25 g/mol |
IUPAC Name |
1-benzyl-4,4-bis(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C14H13F6NO2/c15-13(16,17)12(14(18,19)20)8-21(7-10(12)11(22)23)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,22,23) |
InChI Key |
NMFXCIYXVSFISV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)(C(F)(F)F)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B15253057.png)
![3-[[(4-Methoxyphenyl)amino]sulfonyl]benzenesulfonyl chloride](/img/structure/B15253062.png)

![Methyl 2-chloro-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15253079.png)
![6,6-Dimethyl-1,5-dioxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B15253085.png)

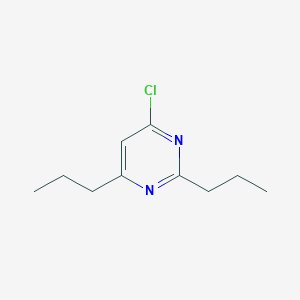

![1-(1-Methyl-1H-pyrrol-3-yl)-5-[(methylamino)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B15253126.png)
